molecular formula C17H19FN4O2 B2497828 N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 2034576-39-9

N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No.: B2497828
CAS No.: 2034576-39-9
M. Wt: 330.363
InChI Key: UIZXSDJQFBJSLZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide (CAS 2034576-39-9) is a chemical compound with the molecular formula C17H19FN4O2 and a molecular weight of 330.36 g/mol . It features a piperidine core substituted with a pyridazin-3-yloxy group and a carboxamide linkage to a 4-fluorobenzyl unit. This structure incorporates privileged fragments commonly found in medicinal chemistry, suggesting broad potential in pharmacological probe discovery and preclinical research . While specific biological data for this exact molecule may be limited, its core structure is highly relevant in contemporary drug discovery. The N-pyridazin-3-yloxy-piperidine scaffold is recognized as a key pharmacophore in the development of novel p53 activators for research against breast cancer, indicating its potential application in oncology and molecular biology studies . Furthermore, the 4-fluorobenzyl moiety is a significant feature in potent inhibitors of enzymes like tyrosinase, highlighting its value in biochemical and enzymatic research . This combination of structural motifs makes the compound a valuable intermediate or tool molecule for researchers investigating new therapeutic targets and structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-pyridazin-3-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-14-7-5-13(6-8-14)11-19-17(23)22-10-2-3-15(12-22)24-16-4-1-9-20-21-16/h1,4-9,15H,2-3,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZXSDJQFBJSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Pyridazin-3-yloxy Group: This step involves the reaction of the piperidine core with a pyridazine derivative under suitable conditions, often using a base to facilitate the nucleophilic substitution.

    Attachment of the 4-Fluorobenzyl Group: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride or a similar reagent, typically in the presence of a base to neutralize the generated acid.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions could target the pyridazine ring or other reducible functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels, and the pathways involved might include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Substituents: The target compound uses pyridazine (a less common diazine), whereas PF3845 incorporates pyridine. Pyridazine’s two adjacent nitrogen atoms may alter binding selectivity compared to pyridine-based analogs .

Fluorination Patterns :

  • The 4-fluorobenzyl group in the target compound provides moderate lipophilicity and metabolic resistance. In contrast, PF3845’s trifluoromethylpyridine group offers stronger electron-withdrawing effects, which could influence receptor binding kinetics .

Carboxamide Diversity :

  • The target compound’s 4-fluorobenzyl carboxamide differs from PF3845’s pyridin-3-yl and PF750’s phenyl groups, suggesting divergent target affinities (e.g., GPCRs vs. ion channels).

Hypothetical Functional Implications

While direct pharmacological data for this compound are unavailable, structural analogs provide insights:

  • PF3845 : Reported in GPCR/ion channel research, its trifluoromethylpyridine group may enhance CNS penetration, but the benzyl linker could limit conformational flexibility compared to the target compound’s pyridazin-3-yloxy moiety .
  • PF750: The quinoline group in PF750 suggests activity in hydrophobic binding pockets, whereas the target compound’s pyridazine might favor polar interactions.

Biological Activity

N-(4-fluorobenzyl)-3-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a pyridazin-3-yloxy group and a 4-fluorobenzyl moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization of appropriate amines and carbonyl compounds.
  • Introduction of the 4-Fluorobenzyl Group : Nucleophilic substitution reactions using fluorobenzyl halides.
  • Attachment of the Pyridazin-3-yloxy Moiety : Etherification reactions with pyridazin-3-ol derivatives.

These synthetic routes allow for the modification of the compound's properties, enhancing its biological activity.

This compound interacts with various biological targets, including enzymes and receptors. The compound's activity can be attributed to:

  • Enzyme Inhibition : It may inhibit enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Modulation : It can activate or inhibit specific receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

  • Anticancer Activity : Studies have shown that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, piperidine derivatives have been reported to induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory activity by inhibiting key inflammatory mediators such as COX enzymes and cytokines . This suggests that this compound could also exhibit similar properties.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Anticancer Activity : A study indicated that piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structure–activity relationship (SAR) analysis highlighted that modifications in the piperidine ring significantly influenced biological efficacy.
  • Anti-inflammatory Studies : Research on pyrimidine derivatives has shown potent inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests a promising avenue for exploring this compound's anti-inflammatory potential.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Biological ActivityIC50/ED50 Values
Piperidine Derivative AStructure AAnticancerIC50 = 10 µM
Piperazine Derivative BStructure BAnti-inflammatoryIC50 = 5 µM
This compoundStructure CPotential anticancer and anti-inflammatoryTBD

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